molecular formula C11H14O2 B8298480 2-Methoxy-4-propylbenzaldehyde

2-Methoxy-4-propylbenzaldehyde

Cat. No.: B8298480
M. Wt: 178.23 g/mol
InChI Key: ODAAJSMRWJOIIA-UHFFFAOYSA-N
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Description

2-Methoxy-4-propylbenzaldehyde is a substituted benzaldehyde derivative featuring a methoxy group (-OCH₃) at the 2-position and a propyl group (-CH₂CH₂CH₃) at the 4-position of the benzene ring. Substituted benzaldehydes are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and flavoring agents, due to their reactivity as electrophilic aromatic systems.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-methoxy-4-propylbenzaldehyde

InChI

InChI=1S/C11H14O2/c1-3-4-9-5-6-10(8-12)11(7-9)13-2/h5-8H,3-4H2,1-2H3

InChI Key

ODAAJSMRWJOIIA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)C=O)OC

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 2-Methoxy-4-propylbenzaldehyde with structurally analogous benzaldehyde derivatives, focusing on molecular properties, reactivity, and toxicological data.

Structural and Molecular Properties

Key structural differences arise from substituent type, position, and chain length, influencing physical properties and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Toxicity Data Available
2-Methoxy-4-propylbenzaldehyde C₁₁H₁₄O₂ 178.23 Methoxy (2-), Propyl (4-) Not provided No
2-Hydroxy-4-methoxybenzaldehyde C₈H₈O₃ 152.15 Hydroxy (2-), Methoxy (4-) 673-22-3 Limited (group evaluation)
3-Methoxy-4-methylbenzaldehyde C₉H₁₀O₂ 150.17 Methoxy (3-), Methyl (4-) 24973-22-6 No
4-Methoxy-2-methylbenzaldehyde C₉H₁₀O₂ 150.17 Methoxy (4-), Methyl (2-) 52289-54-0 No
4-Butoxy-3-chloro-5-methoxybenzaldehyde C₁₂H₁₅ClO₃ 242.70 Butoxy (4-), Chloro (3-), Methoxy (5-) 483316-01-4 No

Key Observations :

  • Electrophilicity : Electron-withdrawing groups (e.g., -Cl in 4-butoxy-3-chloro-5-methoxybenzaldehyde) enhance electrophilic character at the aldehyde position, whereas electron-donating groups (e.g., -OCH₃) moderate reactivity .

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